molecular formula C18H14N4O2S B5408736 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B5408736
M. Wt: 350.4 g/mol
InChI Key: NYONZGHSDZNFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a phenyl group and a pyridin-2-ylthio methyl group as substituents. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Chemical Reactions Analysis

2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:

Comparison with Similar Compounds

2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenyl-6-(pyridin-2-ylsulfanylmethyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-14-10-12(11-25-15-8-4-5-9-19-15)20-17-16(14)18(24)22(21-17)13-6-2-1-3-7-13/h1-10H,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYONZGHSDZNFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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